Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide
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Overview
Description
Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide is a chemical compound with the molecular formula C10H7BF3K. It is a member of the potassium organotrifluoroborates family, which are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group attached to a methylnaphthalene moiety.
Preparation Methods
One common method involves the use of potassium bromo- or iodomethyltrifluoroborates, which are prepared via in situ reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride . This method provides a straightforward route to the desired trifluoroborate compound.
Chemical Reactions Analysis
Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(1-methylnaphthalen-2-yl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide can be compared with other potassium organotrifluoroborates, such as:
Potassium 5-methylfuran-2-trifluoroborate: Similar in structure but with a furan ring instead of a naphthalene ring.
Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxyphenyl group instead of a methylnaphthalene group.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other organotrifluoroborates.
Properties
Molecular Formula |
C11H9BF3K |
---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
potassium;trifluoro-(1-methylnaphthalen-2-yl)boranuide |
InChI |
InChI=1S/C11H9BF3.K/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13,14)15;/h2-7H,1H3;/q-1;+1 |
InChI Key |
BRWADAFCEOOUGW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C2=CC=CC=C2C=C1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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